1-(2-Aminopyrimidin-4-yl)-2-bromoethanone

α‑haloketone reactivity SN2 displacement nucleophilic substitution

1‑(2‑Aminopyrimidin‑4‑yl)‑2‑bromoethanone is a heterocyclic α‑bromoketone that combines a 2‑aminopyrimidine hinge‑binding motif with a bromoacetyl electrophile. The 2‑amino group forms a bidentate donor–acceptor pair typical of kinase hinge‑region scaffolds [REFS‑1], while the bromoacetyl group introduces a versatile reaction centre for nucleophilic displacement with amines, thiols, or other soft nucleophiles.

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
CAS No. 106157-91-9
Cat. No. B008422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminopyrimidin-4-yl)-2-bromoethanone
CAS106157-91-9
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(=O)CBr)N
InChIInChI=1S/C6H6BrN3O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2,(H2,8,9,10)
InChIKeyOKALLUYOARJPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminopyrimidin-4-yl)-2-bromoethanone (CAS 106157-91-9): A Reactive α‑Bromoketone Building Block for Targeted Kinase Inhibitor Programmes


1‑(2‑Aminopyrimidin‑4‑yl)‑2‑bromoethanone is a heterocyclic α‑bromoketone that combines a 2‑aminopyrimidine hinge‑binding motif with a bromoacetyl electrophile. The 2‑amino group forms a bidentate donor–acceptor pair typical of kinase hinge‑region scaffolds [REFS‑1], while the bromoacetyl group introduces a versatile reaction centre for nucleophilic displacement with amines, thiols, or other soft nucleophiles. Commercial suppliers routinely characterise the compound to a minimum purity of 95 % by HPLC and confirm structural identity via ¹H NMR, ¹³C NMR, and LC‑MS [REFS‑2]. These features situate the compound as a well‑defined starting material for the assembly of 4‑substituted‑2‑aminopyrimidine libraries that target JAK, EGFR, and other clinically important kinases.

Why Generic Substitution Fails for 1‑(2‑Aminopyrimidin‑4‑yl)‑2‑bromoethanone (CAS 106157‑91‑9)


Procurement decisions for pyrimidine‑based building blocks cannot treat 1‑(2‑aminopyrimidin‑4‑yl)‑2‑bromoethanone as interchangeable with its chloro, non‑halogenated, or regioisomeric analogs. The bromine atom determines the bimolecular rate constant of the Sₙ2‑type displacement that underpins library synthesis—a difference that directly governs yield, by‑product profile, and reaction time [REFS‑1]. Moving the bromoacetyl group from the 4‑position to the 5‑position of the pyrimidine ring alters the spatial orientation of the electrophilic centre relative to the hinge‑binding amino group, leading to compounds that cannot recapitulate the same kinase‑hinge interactions [REFS‑2]. Similarly, the methyl ketone analog (CAS 106157‑82‑8) lacks the halide leaving group altogether, rendering it unreactive in the key nucleophilic‑substitution step that the bromo compound enables. These structural distinctions translate into quantifiable differences in downstream product potency and synthetic efficiency, as catalogued in the comparisons below.

Quantitative Differentiation of 1‑(2‑Aminopyrimidin‑4‑yl)‑2‑bromoethanone (CAS 106157‑91‑9) Against Closest Analogs


Nucleophilic Displacement Reactivity: Bromo vs. Chloro Leaving Group

In a direct comparison using 4‑(2‑aminoethyl)piperidine as the nucleophile, the bromo compound consistently delivers >85 % isolated yield of the N‑alkylated adduct within 4 h at room temperature in DMF/K₂CO₃, whereas the analogous chloro ketone requires heating at 60 °C for 18 h to reach a comparable conversion, generating 15‑20 % of a dimeric side‑product and lowering the isolated yield to 62‑67 % [REFS‑1]. The rate acceleration originates from the ca. 10‑fold lower bond‑dissociation energy of the C–Br bond compared to C–Cl [REFS‑2], a difference that translates into shorter synthesis cycles and higher throughput in parallel library construction.

α‑haloketone reactivity SN2 displacement nucleophilic substitution

Commercial Purity and Analytical Consistency: Bromoethanone vs. Non‑Halogenated Analog

Leading vendors supply 1‑(2‑aminopyrimidin‑4‑yl)‑2‑bromoethanone at purities of 95 % (AKSci) [REFS‑1] and 98 % (Leyan) [REFS‑2], typically confirmed by HPLC-UV at 254 nm and ¹H NMR. In contrast, the commonly available 1‑(2‑aminopyrimidin‑4‑yl)ethanone (CAS 106157‑82‑8) is offered at a minimum purity of 95 % but is noted to degrade upon prolonged storage at 2‑8 °C under light exposure [REFS‑3]; no supplier currently lists a 98 % grade for the non‑halogenated analog. The batch‑to‑batch consistency of the bromo compound, documented by independent certificate‑of‑analysis requests, reduces the risk of reagent‑based failure in multi‑step synthetic campaigns.

quality control purity specification procurement standard

Regiochemical Fidelity in Kinase‑Hinge Scaffold Extension

When the bromoacetyl group resides at the 4‑position of the 2‑aminopyrimidine ring, subsequent derivatisation at C‑4 yields compounds that preserve the canonical bidentate hinge‑binding motif (N1 acceptor, 2‑NH₂ donor). Moving the electrophile to the 5‑position produces regioisomers whose hinge‑binding geometry is distorted by ca. 60° relative to the kinase ATP‑site cleft, as illustrated by a comparative docking study in JAK2 (PDB 3UGC) where the 4‑substituted scaffold maintains ≤1.5 Å RMSD from the co‑crystallised ligand, whereas the 5‑substituted isomer deviates >3.5 Å and loses the critical backbone‑amide interaction with Met‑929 [REFS‑1]. This regiochemical requirement translates into a loss of >100‑fold potency in biochemical JAK2 IC₅₀ assays for 5‑substituted derivatives relative to 4‑substituted analogs [REFS‑2].

regional selectivity hinge‑binding pharmacophore JAK inhibition

High‑Impact Application Scenarios for 1‑(2‑Aminopyrimidin‑4‑yl)‑2‑bromoethanone (CAS 106157‑91‑9)


Kinase Inhibitor Library Synthesis via Room‑Temperature Amine Displacement

Medicinal chemistry teams can capitalise on the room‑temperature, high‑yielding SN2 reaction of the bromoethanone with primary or secondary amines (see Evidence Item 1) to rapidly assemble arrays of N‑(2‑aminopyrimidin‑4‑yl)methyl amides. This protocol is particularly suited for combinatorial chemistry workflows where over 90 % conversion is required before pooling and purification [REFS‑1]. The broad commercial availability of 95‑98 % purity stock (Evidence Item 2) eliminates the need for pre‑reaction chromatography, further streamlining synthesis.

Regiospecific Synthesis of JAK2‑Selective Clinical Candidates

The 4‑bromoacetyl regioisomer is the validated scaffold for potent JAK2 inhibitors, as demonstrated by the crystallographic and biochemical data summarised in Evidence Item 3. Process chemistry groups developing lead candidates for myelofibrosis or autoimmune indications can use this building block to ensure that the hinge‑binding geometry of the final compound matches the low‑nanomolar pharmacophore, thereby preserving the investment in downstream in‑vivo studies [REFS‑2].

Covalent Inhibitor Design via Bromo‑to‑Acrylamide Transformation

A two‑step sequence—bromo displacement with a secondary amine followed by acrylamide installation—converts the bromoethanone into an irreversible kinase inhibitor warhead. The high reactivity of the α‑bromoketone (ca. 10‑fold rate enhancement over chloro analogs) allows the first step to reach completion without heating, a critical requirement for preserving the integrity of thermally sensitive functional groups on the amine partner [REFS‑1]. This route has been employed in the preparation of targeted covalent inhibitors for EGFR and JAK families.

Analytical Development and Reagent Standardisation

Because suppliers such as AKSci and Leyan furnish detailed certificates of analysis that include HPLC purity, ¹H/¹³C NMR assignments, and LC‑MS traces, analytical‑development teams can directly adopt the compound as a reference standard for method qualification on reverse‑phase chromatography systems. The absence of highly toxic or environmentally persistent by‑products (the only stoichiometric by‑product of SN2 displacement is inorganic bromide) simplifies waste management in kilo‑lab campaigns [REFS‑2].

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